2-Fluoropyridine-3-carbonyl chloride
Overview
Description
2-Fluoropyridine-3-carbonyl chloride is an organic compound that belongs to the class of fluoropyridines. It is characterized by the presence of a fluorine atom at the second position and a carbonyl chloride group at the third position of the pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyridine-3-carbonyl chloride typically involves nucleophilic substitution reactions. One common method is the reaction of 2-fluoropyridine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 2-fluoropyridine-3-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-Fluoropyridine-3-carboxylic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Fluoropyridine-3-carbonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Radiopharmaceuticals: Used in the synthesis of fluorine-18 labeled compounds for positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of 2-Fluoropyridine-3-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The fluorine atom in the pyridine ring also influences the compound’s reactivity by withdrawing electron density, making the carbonyl chloride group more electrophilic .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-5-carbonyl chloride: Similar structure but with the carbonyl chloride group at the fifth position.
3-Fluoropyridine-2-carbonyl chloride: Similar structure but with the fluorine and carbonyl chloride groups swapped.
2,6-Difluoropyridine: Contains two fluorine atoms at the second and sixth positions.
Uniqueness
2-Fluoropyridine-3-carbonyl chloride is unique due to the specific positioning of the fluorine and carbonyl chloride groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-fluoropyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5(10)4-2-1-3-9-6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHBILBNECDYIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620824 | |
Record name | 2-Fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119899-26-2 | |
Record name | 2-Fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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